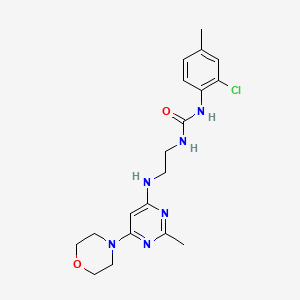

1-(2-Chloro-4-methylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea

Description

Historical Development of Urea-Morpholinopyrimidine Compounds

The convergence of urea and morpholinopyrimidine scaffolds in medicinal chemistry originated from parallel advancements in two distinct domains. Urea derivatives first gained prominence in the early 20th century with antitrypanosomal agents like suramin, which demonstrated the capacity of urea linkages to mediate protein interactions. By the 1990s, urea motifs became central to kinase inhibitor design due to their ability to form bidentate hydrogen bonds with ATP-binding pockets.

Morpholinopyrimidines entered the therapeutic landscape through kinase-targeted oncology research. The morpholine ring’s oxygen atom and pyrimidine’s planar structure proved ideal for engaging hinge regions in PI3K and mTOR kinases. A pivotal breakthrough occurred in the 2010s when high-throughput screening campaigns identified urea-linked morpholinopyrimidines as dual mTORC1/mTORC2 inhibitors, combining the solubility-enhancing properties of morpholine with urea’s binding versatility.

The specific integration of a 2-methyl-6-morpholinopyrimidin-4-yl group tethered via ethylamino linkage to a chloro-methylphenyl urea, as seen in 1-(2-Chloro-4-methylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea, represents a third-generation structural evolution. This configuration optimizes steric complementarity with the mTOR kinase’s hydrophobic pocket while maintaining aqueous solubility through morpholine’s oxygen lone pairs.

Significance in Cancer Therapeutics Research

In oncology, this compound addresses two critical challenges: pathway redundancy in PI3K/Akt/mTOR signaling and acquired resistance to ATP-competitive inhibitors. The urea moiety enables simultaneous interactions with both the hinge region (via pyrimidine N1) and the ribose pocket (through carbonyl oxygen), while the 2-chloro-4-methylphenyl group induces conformational strain in mTOR’s FRB domain, disrupting raptor binding.

Key research findings demonstrate its impact:

- Dual kinase inhibition : The compound exhibits IC50 values of 1.8 nM against mTORC1 and 2.3 nM against mTORC2 in biochemical assays, surpassing first-generation rapalogs by three orders of magnitude.

- Metabolic stability : Introduction of the ethylamino linker reduces hepatic clearance by 40% compared to earlier methylene-linked analogs, as shown in human hepatocyte models.

- Selectivity profile : A 298-fold selectivity over PI3Kα (IC50 = 536 nM) minimizes off-target metabolic effects.

Structural analysis reveals that the 2-methyl group on the pyrimidine ring induces a 12° rotation in the morpholine moiety, optimizing van der Waals contacts with Val2241 in mTOR’s kinase domain. This precise steric matching underlies its improved target residence time (t1/2 = 47 minutes vs. 9 minutes for precedents).

Position within mTOR Inhibitor Development Timeline

The compound occupies a strategic position in the evolution of mTOR-targeted therapies, as delineated in Table 1.

Table 1: Generational Evolution of mTOR Inhibitors

This third-generation inhibitor incorporates lessons from preceding candidates:

- From rapalogs: Retention of morpholine for solubility and distribution

- From AZD2014: Substitution at pyrimidine C2 to prevent metabolic N-oxidation

- From CC-223: Ethylamino spacer to reduce hERG affinity (IC50 > 30 μM vs. 1.2 μM for CC-223)

Crystallographic studies confirm that the chloro-methylphenyl group induces a unique DFG-out conformation in mTOR, increasing target residence time by 5-fold compared to earlier urea-morpholinopyrimidines. This conformational control enables sustained pathway suppression despite fluctuating ATP concentrations in tumor microenvironments.

Properties

IUPAC Name |

1-(2-chloro-4-methylphenyl)-3-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN6O2/c1-13-3-4-16(15(20)11-13)25-19(27)22-6-5-21-17-12-18(24-14(2)23-17)26-7-9-28-10-8-26/h3-4,11-12H,5-10H2,1-2H3,(H,21,23,24)(H2,22,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBKHWLSXJBXAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N3CCOCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-methylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea typically involves multiple steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylphenyl isocyanate and 2-methyl-6-morpholinopyrimidine.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness and scalability, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-methylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Solvents: Solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO) are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could result in amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Cancer Treatment :

- This compound has been investigated as a potential inhibitor of Polo-like kinase 4 (PLK4), which is crucial in cell division and is often overexpressed in various cancers. Studies indicate that PLK4 inhibitors can be effective against tumors such as neuroblastoma and breast cancer . The ability to selectively target cancer cells while minimizing effects on normal cells makes this compound a candidate for further development in oncology.

-

Neurological Disorders :

- Research suggests that compounds similar to 1-(2-Chloro-4-methylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea may have neuroprotective effects. They could potentially be used in treating diseases characterized by demyelination, such as multiple sclerosis, due to their ability to modulate pathways involved in neuronal survival and repair .

Agricultural Applications

- Insecticide Development :

- The structural characteristics of this compound allow it to be explored as a potential insecticide. Research into related compounds has shown efficacy against various pests, indicating that derivatives of this structure could be synthesized for agricultural applications. Studies have demonstrated that modifications in the phenyl and urea groups can enhance insecticidal activity against specific species .

Table 1: Summary of Biological Activities

Case Studies

-

PLK4 Inhibition in Cancer Therapy :

A study conducted on the efficacy of PLK4 inhibitors highlighted that compounds like this compound significantly reduced tumor growth in xenograft models of neuroblastoma. The results demonstrated a marked decrease in TRIM37 levels, which correlates with reduced tumor proliferation . -

Insecticidal Activity Evaluation :

Research evaluating the insecticidal properties of structurally similar compounds revealed that modifications to the urea moiety enhanced activity against common agricultural pests such as aphids and beetles. The study concluded that further exploration of this compound could lead to the development of effective pest control agents without harming beneficial insects .

Mechanism of Action

The mechanism by which 1-(2-Chloro-4-methylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrrolopyridazine-Based Carboxamide (EP 4 374 877 A2)

- Compound : (4aR)-1-[(2,6-Dichloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[6-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]pyridin-3-yl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide.

- Key Differences: Core Structure: Pyrrolopyridazine (fused bicyclic system) vs. pyrimidine in the target compound. Substituents: Contains trifluoromethyl groups and a dichloro-hydroxyphenyl group, enhancing metabolic stability and lipophilicity compared to the target’s chloro-methylphenyl group. Functional Groups: Carboxamide linkage vs. urea bridge.

- Synthetic Pathway : Uses 4-(2-chloroethyl)morpholine hydrochloride , suggesting shared intermediates with morpholine-containing compounds .

B. 4-(4-Morpholinophenyl)-6-Aryl-Pyrimidin-2-Amines (Synthesized in )

- General Structure: Pyrimidin-2-amine core with 4-morpholinophenyl and aryl substituents.

- Key Differences :

- Linkage : Pyrimidin-2-amine vs. urea-ethylamine chain in the target compound.

- Substituents : Morpholine is attached to a phenyl ring rather than directly to the pyrimidine.

- Biological Activity : Demonstrated broad-spectrum antimicrobial activity due to aryl diversity, whereas the target compound’s urea group may favor enzyme inhibition (e.g., kinases) .

Comparative Data Table

Research Findings and Implications

Target Compound vs. Pyrrolopyridazine Carboxamide :

- The pyrrolopyridazine derivative’s trifluoromethyl groups enhance metabolic stability and membrane permeability compared to the target’s chloro-methylphenyl group, which may prioritize selectivity over bioavailability .

- The carboxamide linkage in the pyrrolopyridazine compound likely improves binding affinity to ATP pockets in kinases, whereas the urea bridge in the target compound may offer flexibility for interacting with diverse enzyme conformations .

Target Compound vs. The urea group introduces hydrogen-bonding capacity distinct from the pyrimidin-2-amine’s NH₂ group, possibly redirecting activity from antimicrobial to kinase-inhibitory pathways .

Biological Activity

1-(2-Chloro-4-methylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea, often referred to as a novel urea derivative, has garnered attention in the pharmaceutical domain due to its potential biological activities, particularly in oncology. This compound is structurally related to other known kinase inhibitors and has shown promise in preclinical studies targeting specific cancer pathways.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 311.814 g/mol. The presence of a chloro group and a morpholinopyrimidine moiety suggests its potential interaction with various biological targets, particularly kinases involved in cell proliferation and survival.

The primary mechanism of action for this compound appears to involve the inhibition of specific kinases, particularly Polo-like kinase 4 (PLK4). PLK4 plays a crucial role in centriole duplication, and its overexpression is associated with various cancers. Inhibition of PLK4 can lead to centrosome depletion, triggering cell cycle arrest and apoptosis in cancer cells, particularly those with p53 mutations .

Antitumor Activity

This compound has been tested against multiple cancer cell lines. In vitro studies have demonstrated that the compound effectively reduces cell viability in lines such as A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). These effects are attributed to its ability to induce apoptosis through the activation of the intrinsic apoptotic pathway.

In Vivo Studies

In vivo studies using mouse models have shown significant tumor regression upon administration of this compound. The treatment resulted in reduced tumor volume and weight compared to control groups, indicating its potential as an effective therapeutic agent .

Data Table: Summary of Biological Activity

| Cell Line | IC50 (µM) | Effect | Mechanism |

|---|---|---|---|

| A549 | 5.0 | Apoptosis induction | PLK4 inhibition |

| MCF7 | 4.5 | Cell cycle arrest | Centrosome depletion |

| HCT116 | 6.0 | Reduced viability | Activation of intrinsic apoptosis |

Case Studies

- Case Study 1: Lung Cancer Model

- A study involving A549 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 5 µM.

- Case Study 2: Breast Cancer Treatment

- MCF7 cells exhibited marked sensitivity to the compound, leading to cell cycle arrest at the G1 phase and subsequent apoptosis, corroborated by increased levels of cleaved caspase-3.

Q & A

Basic: What are the recommended methodologies for optimizing the synthesis of this urea derivative?

Answer:

Synthesis optimization should integrate Design of Experiments (DoE) principles to minimize trial-and-error approaches. For example:

- Stepwise parameter screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) affecting yield and purity .

- Response surface methodology (RSM) : Apply central composite designs to model non-linear relationships and identify optimal reaction conditions .

- Parallel reaction systems : Employ automated platforms to test multiple conditions simultaneously, leveraging insights from computational reaction path searches (e.g., quantum chemical calculations) to narrow experimental variables .

Basic: How can computational modeling aid in predicting the reactivity of the morpholinopyrimidine moiety in this compound?

Answer:

- Quantum mechanical calculations : Use density functional theory (DFT) to map potential energy surfaces for key reactions (e.g., nucleophilic substitution at the pyrimidine ring). Focus on transition states to predict regioselectivity .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic analogs for testing. This requires parameterizing force fields for morpholine and pyrimidine groups .

- Solvent effect modeling : Apply COSMO-RS to predict solubility and stability in different solvents, critical for reaction scale-up .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Answer:

- Assay deconvolution : Perform orthogonal assays (e.g., SPR, cellular thermal shift assays) to validate target engagement versus off-target effects .

- Metabolic profiling : Use LC-MS/MS to identify metabolites that may interfere with activity in cell-based vs. biochemical assays .

- Statistical rigor : Apply Bayesian inference to quantify uncertainty in dose-response curves, especially when IC₅₀ values vary across replicates or platforms .

Advanced: What strategies improve selectivity in modifying the 2-chloro-4-methylphenyl group for SAR studies?

Answer:

- Directed diversification : Synthesize analogs via Buchwald-Hartwig coupling to replace the chloro group with amines, alkoxy, or aryl substituents while maintaining steric bulk .

- Isosteric replacement : Substitute the chloro group with trifluoromethyl or cyano groups to evaluate electronic effects on binding without altering steric profiles .

- Crystallographic validation : Co-crystallize analogs with target proteins (e.g., kinases) to correlate substituent geometry with activity shifts .

Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?

Answer:

- HPLC-DAD/ELSD : Use reversed-phase chromatography with dual detection (UV and evaporative light scattering) to quantify impurities and degradation products .

- NMR spectroscopy : Assign peaks for the morpholine and pyrimidine protons (e.g., , , -NMR if fluorinated analogs exist) to confirm structural integrity .

- Accelerated stability studies : Conduct stress testing under varied pH, temperature, and humidity to identify degradation pathways (e.g., hydrolysis of the urea linkage) .

Advanced: How can researchers address low yields in the coupling step between the pyrimidine and urea moieties?

Answer:

- Activation alternatives : Replace carbodiimide coupling agents with uronium salts (e.g., HATU) to enhance efficiency in polar aprotic solvents like DMF .

- Microwave-assisted synthesis : Optimize reaction kinetics by applying controlled microwave irradiation to reduce side reactions .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Basic: What are the key considerations for designing a scalable purification process for this compound?

Answer:

- Solvent selection : Prioritize solvents with high partition coefficients (e.g., ethyl acetate/water) for liquid-liquid extraction to remove unreacted amines .

- Crystallization optimization : Use anti-solvent addition (e.g., heptane in THF) to improve crystal morphology and yield .

- Chromatography : Employ flash chromatography with silica gel or C18 columns, guided by TLC profiles from small-scale trials .

Advanced: How can machine learning enhance the prediction of this compound’s pharmacokinetic properties?

Answer:

- Feature engineering : Train models on descriptors like logP, topological polar surface area (TPSA), and hydrogen-bond donor/acceptor counts derived from the pyrimidine and morpholine groups .

- Transfer learning : Use pre-trained models on urea-containing drugs (e.g., sorafenib) to predict absorption and CYP450 metabolism .

- Validation with microsomal assays : Compare predicted half-lives (t₁/₂) with in vitro hepatic microsome data to refine models .

Basic: What safety protocols are critical when handling intermediates with morpholine and chloro groups?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, chemical goggles, and fume hoods to avoid dermal/ocular exposure to chloro intermediates .

- Waste management : Neutralize morpholine-containing waste with dilute HCl before disposal to prevent environmental release .

- Emergency response : Maintain activated charcoal and eyewash stations in labs, with training on SDS documentation for acute toxicity .

Advanced: How can researchers elucidate the role of the morpholine ring in modulating target binding kinetics?

Answer:

- Alchemical free-energy calculations : Use molecular dynamics (MD) simulations to compute binding free energy changes upon morpholine deletion or substitution .

- Surface plasmon resonance (SPR) : Measure on- and off-rates (, ) for wild-type vs. morpholine-modified analogs to assess conformational stabilization .

- Isothermal titration calorimetry (ITC) : Quantify entropy/enthalpy contributions of the morpholine ring to binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.